

A Technical Guide to the Pharmacology of NYX-2925

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Compound of Interest					
Compound Name:	NYX-2925				
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For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

NYX-2925, or (2S, 3R)-3-hydroxy-2-((R)-5-isobutyryl-1-oxo-2,5-diazaspiro[3.4]octan-2-yl)butanamide, is an investigational, orally bioavailable, small-molecule modulator of the N-methyl-D-aspartate receptor (NMDAR).[1][2][3] Developed as a positive allosteric modulator (PAM), NYX-2925 was designed to enhance synaptic plasticity and regulate neural pathways relevant to chronic pain and other central nervous system (CNS) disorders.[1][4][5] Preclinical studies demonstrated its ability to facilitate long-term potentiation (LTP), enhance learning and memory, and produce rapid and long-lasting analgesia in neuropathic pain models.[1][2][3] However, despite a favorable safety profile in humans, NYX-2925 failed to meet its primary endpoints in multiple Phase 2b clinical trials for painful diabetic peripheral neuropathy and fibromyalgia, raising significant questions about its therapeutic efficacy in these conditions.[5][6] [7] This document provides a comprehensive overview of the pharmacological profile of NYX-2925, detailing its mechanism of action, quantitative preclinical and clinical data, and the experimental protocols used in its evaluation.

Mechanism of Action

NYX-2925 is a novel, spiro-β-lactam-based compound that functions as a positive allosteric modulator of the NMDA receptor.[1][6] Its mechanism is distinct from traditional NMDAR agonists or antagonists like ketamine or D-cycloserine.[1][3]

Foundational & Exploratory

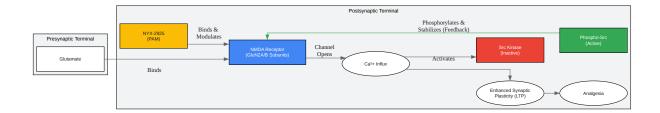




- Co-Agonist Activity: **NYX-2925** acts as a co-agonist with glutamate.[4][8] It is particularly effective at low concentrations of the endogenous co-agonists glycine and D-serine, where it partially activates the NMDAR.[4][8]
- Modulation of Synaptic Plasticity: The primary pharmacological effect of NYX-2925 is the
 facilitation of synaptic plasticity, a fundamental process for learning and memory.[1][9] It
 enhances NMDAR currents and promotes long-term potentiation (LTP), while decreasing
 long-term depression (LTD).[1]
- Src Kinase-Dependent Signaling: In the medial prefrontal cortex (mPFC), the analgesic effects of NYX-2925 are linked to the activation of Src kinase. Neuropathic pain models show a decrease in phosphorylated Src and related NMDAR subunits (GluN2A, GluN2B) in the mPFC. NYX-2925 reverses this deficit, restoring Src-mediated NMDAR signaling, which is crucial for its pain-alleviating effects.[10] This suggests a positive feedback loop where NYX-2925 enhances NMDAR activity, which in turn activates Src, further stabilizing NMDARs at the synapse.[10]
- Receptor Trafficking: Preclinical data suggests that NYX-2925's biological effects also stem
 from its ability to regulate the trafficking of NMDARs, specifically by increasing the presence
 of the GluN2B subtype within the synapse.[11]

The proposed signaling pathway for the analgesic action of **NYX-2925** is visualized below.





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Proposed analgesic mechanism of NYX-2925 in the mPFC.[10]

Quantitative Pharmacological Data

NYX-2925 has been characterized through various in vitro and in vivo models, as well as in human clinical trials.

Table 1: Preclinical Pharmacology & Pharmacokinetics



Parameter	Species	Model / Assay	Value / Result	Reference
Receptor Selectivity	Human	Panel of neuroactive receptors (inc. hERG) No significant affinity ("low off- target activity")		[1][3]
NMDA Current	Rat	Hippocampal Slice Enhanced at Electrophysiolog 100-500 nM y		[1][3]
LTP Enhancement	Rat	Hippocampal Slice Electrophysiolog y	Slice Enhanced magnitude at 0.5 Electrophysiolog μM (500 nM)	
LTD Reduction	Rat	Hippocampal Slice Electrophysiolog y Decreased magnitude at 5		[1]
Learning Enhancement	Rat	Novel Object Recognition	Effective at 0.01 - 1 mg/kg (p.o.)	[1]
Analgesia	Rat	Chronic Constriction Injury (CCI) Model	Effective at 10 mg/kg (p.o.)	[10]
CSF Half-life (t½)	Rat	Pharmacokinetic Study (1 mg/kg 1.2 hours p.o.)		[1][3]
CSF Cmax	Rat	Pharmacokinetic Study (1 mg/kg 44 nM (at 1 hour) p.o.)		[1][3]
Therapeutic Index	Rat	In vivo studies	>1000	[1][3]



Table 2: Human Phase 1 Pharmacokinetics

Parameter	Population	Dosing Value / Result Regimen		Reference
Dose Proportionality	Healthy Volunteers	50 - 1200 mg (SAD)	Dose- proportional PK	[4][8]
Accumulation	Healthy Volunteers	150 - 900 mg (MAD, 7 days)	Minimal	[4][8]
Blood-Brain Barrier	Healthy Volunteers	50 mg (SAD) & 150 mg (MAD)	Confirmed penetration	[4][8]
CSF to Plasma Ratio	Healthy Volunteers	50 mg (SAD) & 150 mg (MAD)	Max CSF concentrations were 6-9% of plasma Cmax	[4][8]
Safety	Healthy Volunteers	SAD & MAD studies	Well-tolerated, no dissociative side effects	[4][8]

Table 3: Phase 2 Clinical Efficacy Data (Painful Diabetic Neuropathy)

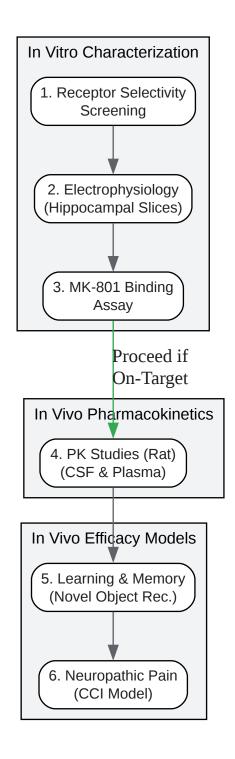


Study	Dose(s)	Duration	Primary Endpoint	Result (vs. Placebo)	Reference
Phase 2	10, 50, 200 mg	4 Weeks	Change in avg. daily pain (NRS)	No statistically significant separation	[12][13]
(Numeric Change)	50 mg	4 Weeks	-1.61 point reduction	Placebo: -1.23 points (p=NS)	[12][13]
Phase 2b	50 mg	12 Weeks	Change in avg. daily pain (NRS)	Failed to meet endpoint; no significant separation	[5][6]

Experimental Protocols & Methodologies Preclinical Evaluation Workflow

The preclinical assessment of **NYX-2925** followed a logical progression from in vitro characterization to in vivo behavioral models to establish its mechanism and therapeutic potential.





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Typical preclinical evaluation workflow for NYX-2925.

In Vitro Electrophysiology



- Objective: To determine the effect of NYX-2925 on NMDA receptor currents and synaptic plasticity (LTP/LTD).[1]
- Preparation: Transverse hippocampal slices (300-400 μ m) were prepared from adult male Sprague-Dawley rats.
- Recording:
 - NMDA Current: Schaffer collateral-evoked excitatory postsynaptic currents (EPSCs) were recorded from CA1 pyramidal neurons using whole-cell patch-clamp. The NMDA receptormediated component was pharmacologically isolated by blocking AMPA receptors (with NBQX) and GABA-A receptors (with picrotoxin) in a low-magnesium artificial cerebrospinal fluid (aCSF).
 - LTP/LTD: Field excitatory postsynaptic potentials (fEPSPs) were recorded in the CA1 stratum radiatum. LTP was induced using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second). LTD was induced using a low-frequency stimulation (LFS) protocol (e.g., 1 Hz for 15 minutes).
- Drug Application: NYX-2925 was bath-applied to the slices at concentrations ranging from 100 nM to 5 μM.[1]
- Analysis: The amplitude of the NMDA current or the slope of the fEPSP was measured before and after drug application and LTP/LTD induction to quantify the effect of NYX-2925.

In Vivo Neuropathic Pain Model (Chronic Constriction Injury)

- Objective: To assess the analgesic efficacy of NYX-2925 in a rat model of peripheral neuropathic pain.[2][9]
- Model Induction: Under anesthesia, the common sciatic nerve of adult male Sprague-Dawley
 rats was exposed. Four loose chromic gut ligatures were tied around the nerve at 1 mm
 intervals to induce a chronic constriction injury, leading to mechanical hypersensitivity.
- Drug Administration: NYX-2925 was administered orally (p.o.) at various doses (e.g., 10 mg/kg).[10]



- Behavioral Testing: Mechanical allodynia (paw withdrawal threshold to a non-noxious stimulus) was measured using von Frey filaments. The force required to elicit a paw withdrawal response was recorded at baseline (before surgery), post-surgery (to confirm neuropathy), and at various time points after drug administration (e.g., 1 hour to 1 week).[10]
- Mechanism Blockade: To confirm the NMDAR-dependent mechanism, the antagonist CPP
 (3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid) was co-administered in some
 experiments.[2] To probe downstream signaling, Src kinase inhibitors were administered
 prior to NYX-2925.[10]

Phase 2b Clinical Trial Protocol (Painful DPN)

- Objective: To evaluate the efficacy and safety of NYX-2925 (50 mg) compared to placebo for the treatment of advanced painful diabetic peripheral neuropathy.[5][6]
- Design: A randomized, double-blind, placebo-controlled, parallel-group study involving 229 participants.[5][6]
- Inclusion Criteria: Patients with a diagnosis of painful DPN for at least 6 months.[14]
- Procedure:
 - Screening Period: Patients were screened for eligibility.
 - Baseline: A 7-day baseline period was used to measure initial pain scores.
 - Randomization: Eligible patients were randomized to receive either 50 mg of NYX-2925 or a matching placebo, administered orally once daily.[5][6]
 - Treatment Period: The treatment duration was 12 weeks.[5][6]
- Primary Endpoint: The primary efficacy measure was the change from baseline in the average daily pain score as reported on a 0-10 Numeric Rating Scale (NRS) during the final week (Week 12) of treatment.[5][6]
- Secondary Endpoints: Included assessments of worst daily pain, pain on walking, and pain interference with sleep.[5][6]



Outcome: The study did not achieve its primary endpoint, as NYX-2925 did not demonstrate
a statistically significant separation from placebo in reducing average daily pain scores.[5][6]

Conclusion

NYX-2925 is a well-characterized NMDAR positive allosteric modulator with a clear mechanism of action centered on enhancing synaptic plasticity. Preclinical data strongly supported its potential as a novel therapeutic for CNS disorders, particularly chronic pain. The compound demonstrated good oral bioavailability, CNS penetration, and a high therapeutic index in animal models.[1][3][4] However, the robust preclinical efficacy did not translate to the clinical setting. Multiple Phase 2b trials in chronic pain populations failed to show a significant therapeutic benefit over placebo.[5][7] While the compound was consistently shown to be safe and well-tolerated, the lack of efficacy has halted its development for painful diabetic neuropathy and fibromyalgia.[6][7] The divergence between the preclinical and clinical results for NYX-2925 highlights the significant challenges in translating neuroplasticity-based mechanisms into effective clinical therapies for complex chronic pain conditions.

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